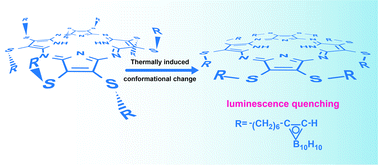On the flexibility of carboranylalkylthio substituents in porphyrazines and its relevance to the photophysical properties†
Inorganic Chemistry Frontiers Pub Date: 2014-06-02 DOI: 10.1039/C4QI00055B
Abstract
Ultrafast transient absorption spectrometry and DFT/TDDFT calculations reveal that following photoexcitation, carboranyl- and carboranyl-free alkylthioporphyrazines deactivate by the pathway S1(π,π*)→Sn(Cβ-2pz/Sl.p.,π*)→ground state. The presence of quenching singlet excited states with predominantly Cβ-2pz/Sl.p.,π* character immediately below the primarily photogenerated S1(π,π*) state is a consequence of the electronic structure changes induced by the inherent flexibility of the alkylthio chains.


Recommended Literature
- [1] Front cover
- [2] Anodic chronopotentiometry of nitrite ions at oxidised platinum electrodes in molten equimolar NaNO3–KNO2
- [3] Size dependence of ultrafast charge dynamics in monodisperse Au nanoparticles supported on TiO2 colloidal spheres†
- [4] Front cover
- [5] Glassy carbon microelectrode arrays enable voltage-peak separated simultaneous detection of dopamine and serotonin using fast scan cyclic voltammetry†
- [6] Determination of copper volumetrically by the iodine-thiocyanate method
- [7] Thickness-dependent resistive switching in black phosphorus CBRAM†
- [8] Lewis or Brønsted acid-catalysed reaction of propargylic alcohol-tethered alkylidenecyclopropanes with indoles and pyrroles for the preparation of polycyclic compounds tethered with indole or pyrrole motif†
- [9] CONSTRUCTING CHEMICAL CONCEPTS IN THE CLASSROOM?: USING RESEARCH TO INFORM PRACTICE
- [10] Back cover










